molecular formula C14H24N2O5 B2658274 (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid CAS No. 957023-71-1

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid

Cat. No.: B2658274
CAS No.: 957023-71-1
M. Wt: 300.355
InChI Key: RXGWFZRONUIXEH-VIFPVBQESA-N
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Description

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) are typical reagents for amide bond formation.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Coupling Reactions: Formation of peptide bonds results in dipeptides or longer peptide chains.

Scientific Research Applications

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid: Similar structure but lacks the Boc protection.

    (S)-1-(2-(tert-Butoxycarbonylamino)ethyl)piperidine-4-carboxylic acid: Similar structure with variations in the side chain.

Uniqueness

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-9(15-13(20)21-14(2,3)4)11(17)16-7-5-10(6-8-16)12(18)19/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWFZRONUIXEH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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